2-(2,6-Dichlorophenyl)ethane-1-sulfonamide
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Overview
Description
2-(2,6-Dichlorophenyl)ethane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has the molecular formula C8H9Cl2NO2S and a molecular weight of 254.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)ethane-1-sulfonamide typically involves the reaction of 2,6-dichlorobenzene with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms or the sulfonamide group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-(2,6-Dichlorophenyl)ethane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it may inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)ethane-1-sulfonamide
- 2-(3,5-Dichlorophenyl)ethane-1-sulfonamide
- 2-(2,6-Dichlorophenyl)ethane-1-sulfonic acid
Uniqueness
2-(2,6-Dichlorophenyl)ethane-1-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring can enhance its antimicrobial properties compared to other similar compounds.
Properties
Molecular Formula |
C8H9Cl2NO2S |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-7-2-1-3-8(10)6(7)4-5-14(11,12)13/h1-3H,4-5H2,(H2,11,12,13) |
InChI Key |
CBXUOMLADQCLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCS(=O)(=O)N)Cl |
Origin of Product |
United States |
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